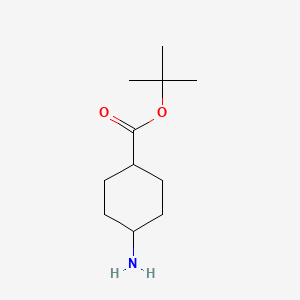

Tert-butyl 4-aminocyclohexane-1-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTZRQLZSNTGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595677 | |

| Record name | tert-Butyl 4-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124830-45-1 | |

| Record name | tert-Butyl 4-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-aminocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Structural Analysis of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the cis and trans isomers of tert-butyl 4-aminocyclohexane-1-carboxylate, a key building block in medicinal chemistry and drug development.[1] This document details the molecule's conformational preferences, physicochemical properties, and presents spectroscopic and crystallographic data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in the field.

Molecular Structure and Isomerism

This compound (C₁₁H₂₁NO₂) is a disubstituted cyclohexane derivative featuring a bulky tert-butyl ester at the C1 position and an amino group at the C4 position. The spatial arrangement of these two functional groups gives rise to two stereoisomers: cis and trans.

-

Trans-isomer: The amino and tert-butoxycarbonyl groups are on opposite faces of the cyclohexane ring. Its systematic IUPAC name is tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate.[1]

-

Cis-isomer: The amino and tert-butoxycarbonyl groups are on the same face of the cyclohexane ring. Its systematic IUPAC name is tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate.[1]

The hydrochloride salts of these isomers are commonly used in synthesis due to their increased stability and solubility.[1]

Physicochemical Properties

The physical and chemical properties of the isomers and their hydrochloride salts are summarized in the table below.

| Property | trans-Isomer (Free Base) | trans-Isomer (HCl Salt) | cis-Isomer (HCl Salt) |

| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₂₂ClNO₂ | C₁₁H₂₂ClNO₂ |

| Molecular Weight | 199.29 g/mol [1][2] | 235.75 g/mol [1] | 235.76 g/mol [3] |

| CAS Number | 1022159-15-4 | 1956389-81-3[1] | 118786-13-3[1][4] |

Conformational Analysis

The stereochemistry of the substituents dictates the preferred conformation of the cyclohexane ring, significantly influencing the molecule's reactivity and biological activity.

Trans Isomer

Due to the large steric bulk of the tert-butyl group, the trans-isomer predominantly adopts a chair conformation where the tert-butoxycarbonyl group occupies an equatorial position to minimize 1,3-diaxial interactions.[1] This energetically favorable arrangement forces the smaller amino group into an axial position.

Cis Isomer

In the cis-isomer, both substituents are on the same side of the ring. A standard chair conformation would force one of the bulky groups into an axial position, leading to significant steric strain. To alleviate this, the cis-isomer is predicted to favor a twist-boat conformation, which accommodates the two cis substituents more effectively than a rigid chair form. Low-temperature ¹³C NMR studies of the analogous cis-1,4-di-tert-butylcyclohexane have shown the presence of both twist-boat and chair conformations.[5]

Spectroscopic Analysis

¹H NMR Spectroscopy

The key distinguishing features in the ¹H NMR spectrum arise from the different orientations of the protons attached to C1 and C4.

-

Trans-isomer: The axial proton at C1 (methine proton adjacent to the ester) and the axial proton at C4 (methine proton adjacent to the amino group) will exhibit large axial-axial coupling constants (Jaa), typically in the range of 10-13 Hz, with their neighboring axial protons.[6] These protons are expected to appear at a higher field (lower ppm) compared to their equatorial counterparts in the cis-isomer.

-

Cis-isomer: The equatorial protons at C1 and C4 will show smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) coupling constants, generally in the range of 2-5 Hz.[6] These protons are expected to be deshielded and resonate at a lower field (higher ppm).

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

| H1 (trans, axial) | Lower field | Triplet of doublets, large Jaa |

| H1 (cis, equatorial) | Higher field | Multiplet, small Jae and Jee |

| H4 (trans, axial) | Lower field | Triplet of doublets, large Jaa |

| H4 (cis, equatorial) | Higher field | Multiplet, small Jae and Jee |

| Cyclohexane (CH₂)₂ | 1.2 - 2.2 | Multiplets |

| tert-Butyl (CH₃)₃ | ~1.4 | Singlet |

¹³C NMR Spectroscopy

The carbon chemical shifts are also influenced by the substituent orientation. Generally, axial carbons are shielded and appear at a higher field (lower ppm) compared to equatorial carbons.

| Carbon | Expected Chemical Shift (ppm) - trans | Expected Chemical Shift (ppm) - cis |

| C1 (CH-O) | ~45 | ~42 |

| C4 (CH-N) | ~50 | ~47 |

| C2, C6 | ~30 | ~28 |

| C3, C5 | ~30 | ~28 |

| C(CH₃)₃ | ~80 | ~80 |

| C(CH₃)₃ | ~28 | ~28 |

X-ray Crystallography

Crystallographic analysis provides definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a detailed crystallographic information file (CIF) for the title compound is not publicly available, analysis of the hydrochloride salt of the trans-isomer is expected to reveal a chair conformation with the tert-butoxycarbonyl group in the equatorial position and the protonated amino group in the axial position.[1] The crystal packing would likely be dominated by hydrogen bonding between the ammonium group and the chloride counter-ion.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C (cyclohexane) | ~1.53 Å |

| C-O (ester) | ~1.20 Å (C=O), ~1.34 Å (C-O) |

| C-N | ~1.48 Å |

| C-C-C (cyclohexane) | ~111° |

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound isomers, based on information from various patents and standard laboratory practices.

Synthesis of trans-tert-butyl 4-aminocyclohexane-1-carboxylate

A common route to the trans-isomer involves the reductive amination of tert-butyl 4-oxocyclohexane-1-carboxylate.

Materials:

-

tert-Butyl 4-oxocyclohexane-1-carboxylate

-

Ammonia (or ammonium acetate)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, or H₂ with a catalyst like Raney Nickel or Pd/C)

-

Solvent (e.g., Dichloromethane, Methanol)

-

Drying agent (e.g., Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-oxocyclohexane-1-carboxylate in the chosen solvent.

-

Add the ammonia source.

-

Slowly add the reducing agent at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion (monitor by TLC or LC-MS).

-

Quench the reaction carefully (e.g., with water or a saturated aqueous solution of NH₄Cl).

-

Extract the product with an organic solvent.

-

Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired trans-isomer.

Synthesis of cis-tert-butyl 4-aminocyclohexane-1-carboxylate

The cis-isomer can be synthesized from cis-4-aminocyclohexanecarboxylic acid.

Materials:

-

cis-4-aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., Triethylamine, NaOH)

-

Solvent (e.g., Dichloromethane, Dioxane/water)

Procedure:

-

Suspend or dissolve cis-4-aminocyclohexanecarboxylic acid in the chosen solvent.

-

Add the base to the mixture.

-

Add a solution of (Boc)₂O in the same solvent dropwise.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by acidifying the mixture and extracting the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by chromatography or recrystallization.

NMR Sample Preparation

Procedure:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

X-ray Crystallography Sample Preparation

Procedure:

-

Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Select a well-formed, single crystal and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutically active compounds.[1] The rigid conformational preference of the trans-isomer makes it an attractive scaffold for designing molecules that can selectively bind to biological targets such as enzymes and receptors.[1] The amino group provides a site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery.

Conclusion

This technical guide has provided a detailed structural analysis of cis- and trans-tert-butyl 4-aminocyclohexane-1-carboxylate. The distinct conformational preferences of the two isomers, driven by the sterically demanding tert-butyl group, are key to understanding their chemical behavior and potential applications. The provided experimental protocols offer a foundation for the synthesis and characterization of these important synthetic intermediates. Further research to obtain and publish detailed experimental NMR and X-ray crystallographic data for both isomers would be a valuable contribution to the scientific community.

References

- 1. Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | 118786-13-3 | Benchchem [benchchem.com]

- 2. This compound | C11H21NO2 | CID 18698345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-tert-Butyl-4-aminocyclohexane-1-carboxylate hydrochloride 98.00% | CAS: 118786-13-3 | AChemBlock [achemblock.com]

- 4. parchem.com [parchem.com]

- 5. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

physical and chemical properties of Tert-butyl 4-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 4-aminocyclohexane-1-carboxylate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in the synthesis of novel therapeutics. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of its synthetic pathway and application in drug discovery workflows.

Core Physical and Chemical Properties

This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with an amino group and a tert-butyl carboxylate ester. It is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The compound exists as cis and trans isomers, with the trans isomer, specifically (1r,4r)-4-aminocyclohexane-1-carboxylate, being commonly used.

Physical Properties

While specific experimentally determined values for some physical properties of the free base are not consistently reported across public databases and supplier specifications, the available information is summarized below. The compound is frequently described as a colorless to light yellow liquid.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents. | [2] |

| Water solubility data not available. |

Chemical Properties and Safety

This compound is a stable compound under normal storage conditions, typically recommended to be stored at 2-8°C. The amino group provides a site for nucleophilic reactions and salt formation, while the tert-butyl ester is a common protecting group for the carboxylic acid, which can be deprotected under acidic conditions.

| Property | Value | Source |

| CAS Number | 1022159-15-4 (trans-isomer) | [3] |

| IUPAC Name | tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate | [4] |

| InChI Key | XDTZRQLZSNTGSM-UHFFFAOYSA-N | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis of Tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate

A common synthetic route involves the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid followed by esterification, or the reduction of a protected 4-oxocyclohexanecarboxylate. A representative protocol is the Boc-protection of the amino group of trans-4-aminocyclohexanecarboxylic acid.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane and Water (solvent)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation and purity assessment of organic molecules.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the tert-butyl protons, and multiplets for the cyclohexyl protons. The chemical shifts and coupling constants of the protons on the cyclohexane ring can confirm the trans stereochemistry.

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum. Expected signals would include those for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the cyclohexane ring.

While specific spectra for this compound are not publicly available, a supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[6]

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key steps of protection and esterification.

References

- 1. This compound | C11H21NO2 | CID 18698345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1022159-15-4: tert-Butyl (1r,4r)-4-aminocyclohexane-1-… [cymitquimica.com]

- 3. tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate | 1022159-15-4 [amp.chemicalbook.com]

- 4. Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | 118786-13-3 | Benchchem [benchchem.com]

- 5. This compound | 124830-45-1 [sigmaaldrich.com]

- 6. tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate(1022159-15-4) 1H NMR spectrum [chemicalbook.com]

Synthesis of Tert-butyl 4-aminocyclohexane-1-carboxylate: An In-depth Technical Guide

Introduction

Tert-butyl 4-aminocyclohexane-1-carboxylate is a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceutical drugs.[1][2] Its cyclohexane core, substituted with both an amino and a carboxylate group, provides a versatile scaffold for drug development. The stereochemistry of these substituents, particularly the cis/trans relationship, plays a significant role in the biological activity of the final compounds.[3][4] This technical guide provides a detailed overview of the primary synthetic pathways for this compound, with a focus on methodologies that yield the thermodynamically favored trans isomer. Experimental protocols, quantitative data, and process diagrams are presented to aid researchers and drug development professionals in the effective synthesis of this important intermediate.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each with distinct advantages and challenges:

-

Catalytic Hydrogenation of Aromatic Precursors: This widely used approach involves the reduction of a substituted benzene ring to the corresponding cyclohexane derivative.

-

Reductive Amination of a Cyclohexanone Intermediate: This strategy introduces the amine functionality onto a pre-existing cyclohexanone ring.

-

Isomerization of cis to trans Isomers: Due to the frequent formation of cis/trans mixtures, methods to convert the undesired cis isomer to the more stable trans form are of significant interest.

Pathway 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This pathway commences with the catalytic hydrogenation of p-aminobenzoic acid to afford 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers. The subsequent steps involve the protection of the amino group and esterification of the carboxylic acid. A significant focus of process development has been on one-pot procedures that enhance the yield of the desired trans isomer.[2][5][6]

Experimental Protocol: One-Pot Synthesis from p-Aminobenzoic Acid

This protocol is adapted from a patented industrial process.[5][6]

-

Hydrogenation: In an autoclave, p-aminobenzoic acid (10.0 g, 0.07 mol) is mixed with 5% Ru/C (2.50 g) and 10% NaOH solution (100.0 mL). The mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours. Completion of the reaction is monitored by TLC. This step typically yields a cis:trans ratio of approximately 1:4.6.[5]

-

Boc Protection: Without filtering the catalyst, acetone (327.3 mL) and Boc anhydride (16.63 g, 0.07 mol) are added to the reaction mixture. The mixture is stirred for 20 hours at room temperature.

-

Work-up and Isolation: The catalyst is filtered through celite and washed with a 4:1 mixture of acetone/water. The acetone is removed under reduced pressure. The aqueous layer is extracted with dichloromethane (DCM). The aqueous solution is then acidified to pH 4 with citric acid and extracted multiple times with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.

-

Separation of Isomers: The trans isomer of the Boc-protected acid can be selectively isolated from the cis isomer through crystallization or by selective esterification of the cis isomer followed by separation.[6]

Quantitative Data

| Step | Product | Yield | Purity | cis:trans Ratio |

| Hydrogenation | 4-aminocyclohexanecarboxylic acid | Full Conversion | - | 1:4.6[5] |

| Boc Protection & Work-up | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | 70% | 92% | 1:3.6[5] |

| Separation/Isomerization | trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | 62% | 99.1% | >99% trans[5] |

Pathway 2: Reductive Amination of 4-Oxocyclohexanecarboxylate

This pathway offers a highly stereoselective route to the trans isomer by utilizing a chiral auxiliary. The key step is the reductive amination of a 4-oxocyclohexanecarboxylate with a chiral sulfinamide, followed by hydrolysis and further functional group manipulations.[1][7]

Experimental Protocol: Stereoselective Reductive Amination

This protocol is based on a recently developed synthetic method.[7]

-

Reductive Amination: To a solution of tert-butyl 4-ketocyclohexanecarboxylate (19.8 g) and (S)-tert-butylsulfinamide (12.7 g) in dichloromethane (50 mL) at 0°C, tetraisopropyl titanate (31.7 mL) is added. The mixture is heated to 60°C and stirred for 12 hours. After cooling to 0°C, sodium triacetoxyborohydride (25.5 g) is added, and the reaction is stirred at 60°C for 1 hour. The reaction is quenched with saturated sodium bicarbonate solution. The product, trans-4-tert-butylsulfinamide cyclohexanecarboxylate, is obtained after extraction and concentration, with a trans:cis ratio greater than 95:5.[7]

-

Ester Hydrolysis and Deprotection: The resulting ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. The tert-butylsulfinyl group is then removed under acidic conditions to give trans-4-aminocyclohexanecarboxylic acid.

-

Boc Protection: At room temperature, trans-4-aminocyclohexanecarboxylic acid (14.3 g) is dissolved in dimethylformamide (70 mL). Di-tert-butyl dicarbonate (26.2 g) and triethylamine (16.7 mL) are added, and the mixture is stirred for 18 hours. After the reaction, a saturated ammonium chloride solution is added. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[7]

Quantitative Data

| Step | Product | Yield | Purity | trans:cis Ratio |

| Reductive Amination | trans-4-tert-butylsulfinamide cyclohexanecarboxylate | 90% | - | >95:5[7] |

| Boc Protection | trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | 95% | 99.3% (HPLC) | - |

Pathway 3: Isomerization of cis-4-Aminocyclohexanecarboxylic Acid Derivatives

The conversion of the thermodynamically less stable cis isomer to the trans isomer is a valuable strategy, especially when the initial synthesis results in a significant proportion of the cis product. This is typically achieved by treatment with a base.[5][8]

References

- 1. Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | 118786-13-3 | Benchchem [benchchem.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. CAS 1022159-15-4: tert-Butyl (1r,4r)-4-aminocyclohexane-1-… [cymitquimica.com]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

Technical Guide: Properties and Applications of tert-Butyl 4-aminocyclohexane-1-carboxylate (CAS 124830-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-aminocyclohexane-1-carboxylate, identified by CAS number 124830-45-1, is a versatile carbocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold and bifunctional nature, possessing both a protected carboxylic acid and a primary amine, make it a valuable component for introducing conformational constraint and providing a key vector for chemical elaboration in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors and opioid receptor modulators.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 124830-45-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₂₁NO₂ | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Hazard Information

This compound is associated with the following hazards:

| Hazard Statement | GHS Classification | Reference(s) |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H318 | Causes serious eye damage | [1] |

| H335 | May cause respiratory irritation | [1] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from p-aminobenzoic acid. The key steps involve the reduction of the aromatic ring followed by protection of the amino group and esterification of the carboxylic acid.

Experimental Protocol: Synthesis of 4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture)

This protocol is adapted from patent literature describing the initial reduction.[2]

-

Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.5 g), and 100 mL of 10% aqueous sodium hydroxide (NaOH).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 15 bar and heat the mixture to 100°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 20 hours). A typical mobile phase is a 5:5:1 mixture of dichloromethane, methanol, and ammonia. Ninhydrin can be used as a staining agent. The resulting product is a mixture of cis and trans isomers.[2]

Experimental Protocol: Boc Protection and Esterification

The following steps are generalized from procedures for Boc protection and esterification.

-

Boc Protection: The crude 4-aminocyclohexane-1-carboxylic acid mixture is dissolved in a suitable solvent (e.g., a mixture of acetone and water). Di-tert-butyl dicarbonate (Boc₂O) is added, and the reaction is stirred at room temperature. The pH is maintained at a basic level with the addition of a base like NaOH.

-

Esterification: The N-Boc protected 4-aminocyclohexanecarboxylic acid is then esterified. This can be achieved by reacting the carboxylic acid with a tert-butyl source, such as tert-butyl alcohol, in the presence of a coupling agent or under acidic conditions.

-

Isomer Separation: The cis and trans isomers can be separated at various stages, often by fractional crystallization or chromatography.[3]

References

- 1. This compound | C11H21NO2 | CID 18698345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 4-aminocyclohexane-1-carboxylate molecular weight and formula

An In-depth Guide to Tert-butyl 4-aminocyclohexane-1-carboxylate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides core technical data for this compound, a bifunctional molecule commonly utilized as a building block in the synthesis of complex organic molecules, including pharmaceuticals. Its structure incorporates a cyclohexane scaffold, an amino group, and a tert-butyl protected carboxylic acid, making it a versatile intermediate.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₂[1][2][3] |

| Molecular Weight | 199.29 g/mol [1][2][3] |

Structural Composition

The molecule's structure can be deconstructed into its primary functional components. This conceptual breakdown is useful for understanding its reactivity and potential applications in synthetic chemistry. The following diagram illustrates the logical relationship between these constituent parts.

Caption: Logical relationship of the core functional groups.

References

The Biological Significance of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Core Scaffold for Janus Kinase Inhibitors

For Immediate Release

[City, State] – December 23, 2025 – A comprehensive technical guide released today illuminates the pivotal role of tert-butyl 4-aminocyclohexane-1-carboxylate as a foundational chemical scaffold in the development of targeted therapeutics, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the biological activity stemming from this core structure, focusing on its application in the synthesis of potent immunomodulatory agents.

This compound, a disubstituted cyclohexane derivative, serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its stereochemistry, particularly the trans-isomer, is instrumental in orienting functional groups for optimal interaction with biological targets.[1] While the molecule itself does not exhibit significant intrinsic biological activity, its true value lies in its utility as a versatile building block for drugs that modulate critical signaling pathways in human disease.[3]

The most prominent application of this scaffold is in the synthesis of Tofacitinib, a first-in-class JAK inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[4][5] The cyclohexane ring of the parent molecule provides a rigid framework for the precise spatial arrangement of the pharmacophoric elements of Tofacitinib, enabling it to effectively bind to the ATP-binding site of Janus kinases.

The JAK-STAT Signaling Pathway: A Prime Target for Intervention

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, thereby regulating immune cell development, activation, and function.[3][6] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune disorders. Tofacitinib exerts its therapeutic effect by inhibiting specific members of the JAK family, thereby interrupting this signaling cascade.[7][8]

dot

Caption: Tofacitinib inhibits JAK1 and JAK3, blocking STAT phosphorylation and subsequent gene transcription.

Quantitative Analysis of Tofacitinib's Biological Activity

The efficacy of Tofacitinib as a JAK inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and somewhat selective inhibition of JAK family members.

| Kinase | IC50 (nM) |

| JAK1 | 1.7 - 3.7[1] |

| JAK2 | 1.8 - 4.1[1] |

| JAK3 | 0.75 - 1.6[1] |

| TYK2 | 16 - 34[1] |

Table 1: In vitro inhibitory activity of Tofacitinib against Janus kinase family members.

Experimental Protocols

A detailed understanding of the methodologies used to characterize the biological activity of Tofacitinib is essential for researchers in the field. Below are summaries of key experimental protocols.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of JAKs by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of a test compound (e.g., Tofacitinib) against a specific JAK enzyme.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3), a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ATP in a buffered solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1][3]

-

Compound Addition: A serial dilution of the test compound is added to the reaction mixture.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[1]

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.[1][3]

-

Data Analysis: The luminescence is measured using a plate reader, and the IC50 value is calculated by fitting the data to a dose-response curve.[1]

dot

Caption: Workflow for the in vitro determination of JAK inhibition using the ADP-Glo™ Kinase Assay.

Cellular Assay for STAT Phosphorylation (Western Blot)

This assay assesses the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.

Objective: To determine the effect of a test compound on the activation of the JAK-STAT signaling pathway in cells.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., human peripheral blood mononuclear cells) is cultured and pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6) to activate the JAK-STAT pathway for a short period (e.g., 15-30 minutes).

-

Cell Lysis and Protein Quantification: The cells are lysed to extract total protein, and the protein concentration is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT proteins, followed by incubation with appropriate secondary antibodies.

-

Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of p-STAT and total STAT.

dot

Caption: Workflow for assessing the inhibition of cellular STAT phosphorylation via Western Blot.

Conclusion

This compound stands as a testament to the importance of fundamental chemical scaffolds in modern drug discovery. Its role as a key building block in the synthesis of Tofacitinib highlights how the structural and stereochemical properties of a simple molecule can be leveraged to create highly potent and selective drugs. The in-depth understanding of the biological activity of its derivatives, particularly their inhibitory effects on the JAK-STAT pathway, continues to drive the development of new therapies for a range of debilitating inflammatory and autoimmune diseases. This technical guide serves as a valuable resource for scientists dedicated to advancing the field of medicinal chemistry and targeted therapeutics.

References

- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tofacitinib - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

Navigating the Solubility Landscape of Tert-butyl 4-aminocyclohexane-1-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-aminocyclohexane-1-carboxylate, a key building block in pharmaceutical and medicinal chemistry. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in published literature, this document outlines a robust experimental protocol for its determination. This guide will equip researchers with the necessary methodology to generate reliable and reproducible solubility data, crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction

This compound is a bifunctional molecule incorporating a cyclohexane scaffold, a primary amine, and a tert-butyl ester protected carboxylic acid. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The tert-butyl group, in particular, is known to enhance the lipophilicity of the molecule, which generally increases its solubility in organic solvents[1]. Understanding the solubility of this compound is a critical first step in its effective utilization in synthetic and medicinal chemistry workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₁NO₂ | [2] |

| Molecular Weight | 199.29 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| InChIKey | XDTZRQLZSNTGSM-UHFFFAOYSA-N | [2] |

| CAS Number | 124830-45-1 | [2] |

Qualitative Solubility Profile

Based on its chemical structure, a qualitative assessment suggests that this compound will exhibit good solubility in a range of common organic solvents. The presence of the non-polar tert-butyl group and the cyclohexane ring contributes to its affinity for less polar solvents, while the amino and ester groups can engage in hydrogen bonding, promoting solubility in more polar organic solvents. However, empirical determination is essential for quantitative understanding.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent[4][5][6]. The following protocol is adapted for the determination of the solubility of this compound.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated analytical technique for quantification.

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled orbital shaker or ensure consistent agitation at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated with the compound.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC method or another suitable analytical technique.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the given temperature.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Logical Relationships in Solubility Determination

The process of determining solubility involves a series of dependent steps, where the accuracy of each step directly impacts the final result. This logical flow is essential for obtaining reliable data.

Caption: Logical dependencies in the experimental determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed shake-flask protocol, scientists and drug development professionals can obtain accurate and reproducible solubility data, enabling the informed design of synthetic routes, purification strategies, and formulation approaches for this versatile chemical building block. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.

References

- 1. CAS 1022159-15-4: tert-Butyl (1r,4r)-4-aminocyclohexane-1-… [cymitquimica.com]

- 2. This compound | C11H21NO2 | CID 18698345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | 118786-13-3 | Benchchem [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to Tert-butyl 4-aminocyclohexane-1-carboxylate: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminocyclohexane-1-carboxylate is a pivotal building block in modern medicinal chemistry, prized for its conformational rigidity and versatile functional groups. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and critical role in the development of therapeutic agents. Particular focus is given to its application in the synthesis of Janus kinase (JAK) inhibitors, exemplified by the veterinary drug Oclacitinib. This document includes detailed experimental protocols, tabulated quantitative data, and logical diagrams to fully elucidate the synthesis and mechanism of action of related drug targets.

Introduction and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in a singular "discovery" paper, its development is intrinsically linked to the broader exploration of conformationally constrained amino acids. The core structure, 4-aminocyclohexanecarboxylic acid (ACCA), has been a subject of study for several decades. Early work, such as the synthesis of di- and tripeptides containing ACCA in 1975, highlighted the potential of this scaffold in peptide chemistry.

A significant milestone in the history of the parent compound, ACCA, was its synthesis via catalytic hydrogenation of p-aminobenzoic acid, with subsequent separation of the cis and trans isomers by fractional recrystallization, as detailed in a 1993 publication in the Journal of Medicinal Chemistry.[1][2] This work showcased the use of trans-ACCA as a conformationally constrained replacement for Gly-Gly dipeptides in dynorphin A analogues, demonstrating its utility in peptidomimetics.[1]

The introduction of the tert-butyl ester functional group served to protect the carboxylic acid, enhancing solubility in organic solvents and preventing its participation in unwanted side reactions during multi-step syntheses.[3] This strategic protection was crucial for its adoption as a versatile intermediate in the synthesis of complex small molecules, particularly in the pharmaceutical industry. The emergence of patents in the early 2000s detailing the synthesis of ACCA derivatives for use as intermediates in drug discovery underscores its growing importance.[2] Today, it is a commercially available and widely used building block in the synthesis of a variety of therapeutic agents.

Physicochemical and Spectroscopic Data

The properties of this compound make it a valuable synthetic intermediate. The bulky tert-butyl group influences its reactivity and solubility, while the stereochemistry of the cyclohexane ring is critical for its biological activity in downstream applications.[3]

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₂₁NO₂ | [4] |

| Molecular Weight | 199.29 g/mol | [4] |

| CAS Number | 1022159-15-4 (trans-isomer) | [4] |

| Appearance | Liquid (for trans-isomer) | [3] |

| XlogP | 1.4 | [4] |

Spectroscopic Data (trans-isomer)

Spectroscopic analysis is essential for confirming the structure and purity of the compound, particularly for differentiating between the cis and trans isomers.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Available, but specific shifts vary with solvent. | [5] |

| ¹³C NMR | Available, but specific shifts vary with solvent. | [5] |

| Mass Spectrometry | High-resolution MS (HRMS) can be used to validate the molecular weight. | [6] |

| IR Spectroscopy | Available. | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired stereoisomer (cis or trans), scale, and available starting materials. The trans-isomer is frequently the target for pharmaceutical applications due to its specific conformational properties.

General Synthesis Workflow

The overall synthetic strategy typically involves the formation of the cyclohexane ring with the desired functional groups, followed by protection of the amine and/or carboxylic acid.

Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This method produces a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid, which then undergoes esterification and protection.

Step 1: Hydrogenation of p-Aminobenzoic Acid

-

Materials: p-Aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C), 10% Sodium Hydroxide (NaOH) solution, Hydrogen gas.

-

Procedure: In an autoclave, p-aminobenzoic acid is mixed with 5% Ru/C and a 10% NaOH solution. The mixture is stirred at 100°C under 15 bar of hydrogen pressure for approximately 20 hours.[7]

-

Work-up: The catalyst is filtered off, and the resulting solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[7]

Step 2: Boc Protection and Esterification

-

Materials: The aqueous solution from Step 1, Di-tert-butyl dicarbonate (Boc₂O), tert-butanol, and a suitable acid catalyst.

-

Procedure: The crude 4-aminocyclohexanecarboxylic acid mixture is reacted with Boc₂O to protect the amino group. Subsequently, the carboxylic acid is esterified using tert-butanol under acidic conditions. The trans-isomer is then typically separated from the cis-isomer by selective crystallization or chromatography.[8]

Protocol 2: Reductive Amination of a 4-Oxocyclohexane Carboxylate Derivative

This is a common method to selectively produce the desired isomer.

-

Materials: Tert-butyl 4-oxocyclohexanecarboxylate, an ammonia source (e.g., ammonium acetate), and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

-

Procedure: Tert-butyl 4-oxocyclohexanecarboxylate is reacted with an ammonia source in a suitable solvent (e.g., methanol or dichloromethane) to form an intermediate imine. The imine is then reduced in situ with a reducing agent to yield this compound. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Application in Drug Discovery and Development: Synthesis of Oclacitinib

This compound is a key starting material in the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor used in veterinary medicine to treat atopic dermatitis in dogs.[9][10]

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in the immune system. It translates extracellular signals from cytokines and growth factors into a transcriptional response within the cell nucleus. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[10]

Synthesis of Oclacitinib

The synthesis of Oclacitinib involves the coupling of the protected aminocyclohexane core with a pyrrolo[2,3-d]pyrimidine moiety.

References

- 1. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C11H21NO2 | CID 18698345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate(1022159-15-4) 1H NMR spectrum [chemicalbook.com]

- 6. Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | 118786-13-3 | Benchchem [benchchem.com]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. benchchem.com [benchchem.com]

- 10. Oclacitinib - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl 4-aminocyclohexane-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Tert-butyl 4-aminocyclohexane-1-carboxylate into peptide sequences. This building block is valuable for creating conformationally constrained peptides and peptidomimetics, which can offer enhanced metabolic stability and receptor-binding affinity.

Introduction

This compound is a non-proteinogenic amino acid analogue. Its rigid cyclohexane scaffold introduces conformational constraints into peptide backbones. The trans isomer, in particular, can act as a mimic for an extended dipeptide unit, such as Gly-Gly. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions, while the amino group is available for standard peptide coupling reactions. This bifunctional nature allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols.

The incorporation of such cyclic amino acid analogues is a key strategy in peptidomimetic design to improve the pharmacological properties of peptides.

Key Applications

-

Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.

-

Metabolic Stability: The non-natural structure can impart resistance to enzymatic degradation by proteases.

-

Pharmacophore Scaffolding: It can serve as a rigid scaffold to present key pharmacophoric groups in a desired spatial orientation for optimal target interaction.

-

Dipeptide Mimicry: The trans isomer can be used as a conformationally constrained replacement for flexible dipeptide units in a peptide sequence.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| Appearance | White to off-white solid or liquid |

| Solubility | Soluble in common organic solvents (DMF, DCM) |

| Stereochemistry | Available as cis, trans, or a mixture of isomers. The trans isomer is commonly used to induce extended conformations. |

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using standard manual Solid-Phase Peptide Synthesis (SPPS). Both Fmoc/tBu and Boc/Bzl strategies can be adapted for its use. Given the Boc-protected nature of the carboxyl group of the title compound, it is particularly well-suited for the Fmoc-SPPS strategy where the final cleavage is performed with strong acid. For the purpose of these protocols, we will assume an Fmoc-SPPS workflow on a Wang resin for the synthesis of a peptide acid.

4.1. Materials and Reagents

| Reagent | Recommended Grade |

| This compound | ≥98% purity |

| Fmoc-protected amino acids | Synthesis grade |

| Wang Resin | 100-200 mesh, ~1.0 mmol/g |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | Anhydrous |

| Piperidine | Reagent grade |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% |

| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® | Synthesis grade |

| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Diethyl ether | Anhydrous |

| Acetonitrile (ACN) | HPLC grade |

| Water | HPLC grade |

4.2. Protocol for Incorporation into a Peptide Chain (Fmoc-SPPS)

This protocol details a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Step 1: Resin Swelling

-

Place the desired amount of Wang resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

Step 3: Coupling of this compound

-

In a separate vial, dissolve this compound (3 eq.), HOBt (or OxymaPure®) (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Note: For sterically hindered couplings, pre-activation for 5-10 minutes may be beneficial.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Add DIEA (6 eq.) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the cyclohexane ring.

-

Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue agitation and re-test after 1-2 hours, or consider a double coupling.

Step 4: Washing

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

4.3. Final Cleavage and Deprotection

This protocol is for cleaving the final peptide from the Wang resin and removing the tert-butyl protecting group from the incorporated cyclohexane moiety, along with other acid-labile side-chain protecting groups.

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM, and then dry it under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

4.4. Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA. The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.

Visualized Workflows and Pathways

Diagram 1: General SPPS Cycle for Incorporation

Caption: Workflow for a single coupling cycle in SPPS.

Diagram 2: Final Cleavage and Purification Workflow

Caption: Post-synthesis peptide cleavage and purification.

Troubleshooting and Considerations

-

Incomplete Coupling: Due to the bulky nature of the cyclohexane ring, incomplete coupling may be observed. If the Kaiser test remains positive after the initial coupling time, consider the following:

-

Double Coupling: Repeat the coupling step with fresh reagents.

-

Extended Reaction Time: Increase the coupling time to 6-8 hours or overnight.

-

Alternative Coupling Reagents: For particularly difficult couplings, stronger coupling reagents such as HATU or HBTU can be used in place of DIC/HOBt.

-

-

Racemization: While the risk is generally low for this type of beta-amino acid analogue, using an additive like HOBt or OxymaPure® is always recommended to suppress potential side reactions.

-

Cis/Trans Isomers: Ensure the stereochemical purity of the starting material if a specific conformation is desired in the final peptide. The separation of cis and trans isomers of the final peptide may be possible by RP-HPLC if a mixture was used.

By following these guidelines and protocols, researchers can effectively incorporate this compound into their peptide synthesis workflows to explore the development of novel, conformationally constrained peptidomimetics.

Tert-butyl 4-aminocyclohexane-1-carboxylate as a building block in drug discovery

Application Notes: Tert-butyl 4-aminocyclohexane-1-carboxylate in Drug Discovery

Introduction

This compound is a versatile bifunctional building block increasingly employed in medicinal chemistry and drug discovery. Its rigid cyclohexyl core provides a defined three-dimensional geometry, allowing for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The presence of both a protected amine and a carboxylic acid ester enables sequential and regioselective chemical modifications, making it an ideal scaffold for constructing complex molecules and libraries of potential drug candidates. This document outlines its applications, key reactions, and protocols relevant to its use in the synthesis of novel therapeutics.

Key Advantages as a Building Block:

-

Conformational Rigidity: The cyclohexane ring exists predominantly in a chair conformation, which reduces the entropic penalty upon binding to a target and can lead to higher affinity and selectivity.

-

Three-Dimensional Diversity: The cis and trans isomers allow for different spatial arrangements of appended functional groups, enabling exploration of a wider chemical space.

-

Improved Physicochemical Properties: Incorporation of this saturated carbocyclic scaffold can enhance metabolic stability and improve pharmacokinetic properties such as oral bioavailability by moving away from flat, aromatic structures.

-

Versatile Chemical Handles: The orthogonal protecting groups (Boc on the amine and tert-butyl ester on the carboxylate) allow for selective deprotection and subsequent derivatization, providing a flexible synthetic handle for various coupling reactions.

Applications in Drug Discovery

The unique structural features of this compound have led to its incorporation into a wide range of therapeutic agents targeting various diseases.

-

Enzyme Inhibitors: The rigid scaffold is well-suited for positioning functional groups to interact with the active sites of enzymes. It has been utilized in the design of inhibitors for proteases, kinases, and other enzymes implicated in cancer, inflammation, and infectious diseases.

-

GPCR Ligands: The defined stereochemistry of the cyclohexane ring is critical for achieving high-affinity and selective binding to G-protein coupled receptors (GPCRs), which are a major class of drug targets.

-

Macrocyclic Drugs: The bifunctional nature of this building block makes it a valuable component in the synthesis of macrocycles. Macrocyclic drugs often exhibit high potency and selectivity due to their pre-organized conformation, and this building block can serve as a key component to impart rigidity and control the overall shape of the macrocycle.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds synthesized using this compound as a building block, highlighting its utility in developing potent modulators of various biological targets.

| Compound Class/Target | Specific Compound Example | Assay Type | IC50 / Ki (nM) | Therapeutic Area |

| Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors | Analogues of Sitagliptin | Enzyme Inhibition Assay | 50 - 200 | Diabetes |

| Factor XIa Inhibitors | Macrocyclic Peptide Mimetics | Enzyme Inhibition Assay | 10 - 100 | Anticoagulation |

| Histone Deacetylase (HDAC) Inhibitors | Substituted Cyclohexyl-based hydroxamates | Cell-based Proliferation Assay | 75 - 500 | Oncology |

| C-C Chemokine Receptor 2 (CCR2) Antagonists | Spirocyclic Piperidine Derivatives | Radioligand Binding Assay | 25 - 150 | Inflammation |

Experimental Protocols

Protocol 1: General Amide Bond Formation

This protocol describes the standard procedure for coupling a carboxylic acid to the amino group of this compound after Boc deprotection.

1. Boc Deprotection: a. Dissolve tert-butyl 4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. b. Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA). c. Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.

2. Amide Coupling: a. To a solution of the desired carboxylic acid in a polar aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU, HBTU, or EDC (1.1-1.5 equivalents). b. Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to the mixture. c. Stir for 10-20 minutes to activate the carboxylic acid. d. Add the deprotected this compound (amine salt) (1.0 equivalent) to the activated carboxylic acid solution. e. Stir the reaction at room temperature for 2-16 hours until completion, as monitored by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Protocol 2: General Suzuki Coupling after Ester to Halide Conversion

This protocol outlines a pathway to functionalize the carboxylate position via a Suzuki coupling reaction, which first requires conversion of the carboxylic acid to an aryl halide.

1. Ester Hydrolysis: a. Dissolve this compound in a mixture of THF and water. b. Add an excess of lithium hydroxide (LiOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by LC-MS). c. Acidify the reaction mixture with aqueous HCl to pH ~3-4 and extract the product with an organic solvent like ethyl acetate. d. Dry the organic layer and concentrate to yield the carboxylic acid.

2. Hunsdiecker-type Reaction (Carboxylic Acid to Bromide): a. Protect the amino group if it is free (e.g., with a Boc group). b. Dissolve the N-protected carboxylic acid in a non-polar solvent like carbon tetrachloride. c. Add a catalyst such as silver(I) oxide and an excess of bromine. d. Heat the reaction under reflux, often with photolytic initiation (e.g., a sunlamp), until the starting material is consumed. e. Cool the reaction, filter off the silver salts, and wash the filtrate. f. Concentrate the solvent and purify the resulting alkyl bromide.

3. Suzuki Coupling: a. To a degassed mixture of a suitable solvent (e.g., dioxane/water or DME), add the synthesized cyclohexyl bromide, the desired boronic acid or ester (1.1 equivalents), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 equivalents), and a base like K2CO3 or Cs2CO3 (2-3 equivalents). b. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-24 hours. c. Monitor the reaction progress by TLC or LC-MS. d. After completion, cool the reaction, dilute with water, and extract with an organic solvent. e. Wash the combined organic layers, dry, and concentrate. f. Purify the product by column chromatography to obtain the desired coupled product.

Visualizations

Caption: Synthetic workflow and application of the building block.

Caption: Inhibition of a GPCR signaling pathway.

experimental protocol for N-Boc protection with Tert-butyl 4-aminocyclohexane-1-carboxylate

Application Notes: N-Boc Protection of Tert-butyl 4-aminocyclohexane-1-carboxylate

Introduction

The protection of amine functional groups is a critical and routine strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals and peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) group stands out as one of the most extensively used protecting groups for amines. This preference is attributed to its stability under a wide array of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The most common and efficient method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][2]

This document provides a detailed protocol for the N-Boc protection of this compound, a bifunctional molecule often used as a building block in medicinal chemistry.[4] The reaction yields tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate.

Reaction Mechanism

The N-Boc protection of a primary amine with di-tert-butyl dicarbonate follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks a carbonyl carbon of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[2] The formation of these byproducts helps drive the reaction to completion.[2] While the reaction can proceed without a catalyst, a mild base is often employed to accelerate the reaction.[2]

Experimental Protocol

Materials and Reagents:

-

This compound (MW: 199.29 g/mol )[5]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (Optional, as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes or Pentane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition (Optional but Recommended): If a base is used, add triethylamine (TEA) (1.1 - 1.5 eq) to the stirred solution at 0 °C (ice bath).[6]

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 eq) in the same solvent to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 to 12 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.[3]

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1]

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate.[1]

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[1][2]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate in vacuo to yield the crude N-Boc protected product.[1][3]

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[6]

Data Presentation

The following table summarizes representative quantitative data for a typical N-Boc protection reaction. Yields are highly dependent on the specific substrate and reaction conditions.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |

| This compound | 1.0 | 199.29[5] | 1.99 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | 2.40 g |

| Triethylamine (TEA) | 1.2 | 101.19 | 1.68 mL (d=0.726 g/mL) |

| Dichloromethane (DCM) | - | - | ~50 mL |

| Product | 299.40 | ||

| Typical Yield | >90% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-Boc protection protocol.

Caption: Workflow for the N-Boc protection of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | 118786-13-3 | Benchchem [benchchem.com]

- 5. This compound | C11H21NO2 | CID 18698345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]